Bienvenue dans la boutique en ligne BenchChem!

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Medicinal Chemistry SAR Piperazine Derivatives

Secure a unique benzhydrylpiperazine featuring a pyrrolidinylsulfonylbenzoyl motif—a structural combination not found in common analogs like cinnarizine or simple benzamides. This design may confer distinct aminergic GPCR, ion channel, or lipoxygenase binding profiles, making it a critical tool for deconvoluting selectivity. Available for custom synthesis with full analytical characterization. Inquire now for SAR-grade material to advance your receptor screening or metabolic stability studies.

Molecular Formula C28H31N3O3S
Molecular Weight 489.6 g/mol
Cat. No. B3555952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
Molecular FormulaC28H31N3O3S
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H31N3O3S/c32-28(25-13-15-26(16-14-25)35(33,34)31-17-7-8-18-31)30-21-19-29(20-22-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-16,27H,7-8,17-22H2
InChIKeyKEPHIBFNQCBGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone – Structural Identity and Procurement-Relevant Profile


4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone (CAS not publicly assigned; molecular formula C28H31N3O3S, MW 489.6 g/mol) is a synthetic piperazine derivative bearing a diphenylmethyl group at the N‑terminus and a 4‑(pyrrolidin‑1‑ylsulfonyl)benzoyl substituent . The compound belongs to a well‑studied class of diphenylmethylpiperazine derivatives that have been explored for antiallergic, cardiovascular, and neuropharmacological applications. Its structural architecture combines a lipophilic benzhydryl motif, a central piperazine ring, and an electron‑deficient arylsulfonamide‑type functional group—features that suggest potential interactions with aminergic G‑protein‑coupled receptors (GPCRs), ion channels, and enzymes such as lipoxygenases [1][2]. However, publicly available primary pharmacological data for this specific compound are extremely sparse, and no quantitative comparator‑based evidence has been identified in peer‑reviewed literature or patents that would allow a rigorous differentiation from closely related analogs at the time of this review.

Why In-Class 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone Substitution Risks Irreproducibility


Diphenylmethylpiperazine derivatives are not functionally interchangeable. Within this scaffold, even minor modifications to the aryl sulfonamide/ketone appendages can profoundly shift molecular recognition profiles. For example, classical SAR studies on [4-(diphenylmethyl)piperazinyl]alkanoic acids demonstrate that the nature and position of the sulfonamide or carbonyl substituent dictate whether the compound acts predominantly as a histamine H1 antagonist, a 5‑lipoxygenase inhibitor, a dopamine D2 ligand, or a calcium channel modulator [1][2]. The target compound uniquely juxtaposes a pyrrolidinylsulfonylphenyl ketone moiety—a combination that differs from the alkylcarboxylic acids, simple benzamides, or phenylsulfonamides found in common analogs . Consequently, substituting this compound with a generic diphenylmethylpiperazine derivative (e.g., 1‑(diphenylmethyl)‑4‑phenylpiperazine, or even the closely related N‑(4‑{[4‑(diphenylmethyl)‑1‑piperazinyl]carbonyl}phenyl)methanesulfonamide) cannot be assumed to preserve biological activity, target selectivity, or physico‑chemical properties critical to experimental reproducibility.

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Uniqueness vs. Closest Sulfonamide and Benzoyl Analogs

The target compound is the only known member of the diphenylmethylpiperazine class that combines a pyrrolidinylsulfonyl group directly attached to a para‑benzoyl phenyl ring. The closest commercially catalogued analogs include N‑(4‑{[4‑(diphenylmethyl)‑1‑piperazinyl]carbonyl}phenyl)methanesulfonamide (MW 449.6) and 3‑{[4‑(diphenylmethyl)‑1‑piperazinyl]carbonyl}‑N,N‑diethylbenzenesulfonamide (MW 491.6), but both lack the pyrrolidine ring . The presence of the pyrrolidine sulfonamide is anticipated to enhance conformational rigidity, hydrogen‑bond acceptor capacity, and lipophilic surface area relative to simple alkylsulfonamide or arylsulfonamide moieties, potentially altering pharmacokinetic and pharmacodynamic profiles. No direct head‑to‑head experimental comparison data are available in the public domain for this compound.

Medicinal Chemistry SAR Piperazine Derivatives

Antiallergic Activity Class‑Level Inference from Diphenylmethylpiperazine Congeners

Compounds within the diphenylmethylpiperazine scaffold have demonstrated dual histamine H1 antagonism and 5‑lipoxygenase (5‑LO) inhibition in vitro and in vivo. For instance, AL‑3264 (N‑[4‑[4‑(diphenylmethyl)‑1‑piperazinyl]butyl]‑3‑(6‑methyl‑3‑pyridyl)acrylamide) inhibited leukotriene C4/D4 generation in antigen‑stimulated guinea‑pig lung tissue with an IC50 in the low‑micromolar range (~1–10 µM) and suppressed histamine release [1]. SAR indicates that the diphenylmethyl group and the piperazine N‑4 substituent are critical for 5‑LO inhibition. The target compound's pyrrolidinylsulfonylbenzoyl appendage may modulate this activity, but no direct biochemical data are available. Until experimentally validated, any antiallergic activity claims for 4‑(diphenylmethyl)piperazinyl 4‑(pyrrolidinylsulfonyl)phenyl ketone are strictly inferential.

Allergy Lipoxygenase Histamine

Cardioprotective Potential vs. Myocardial Necrosis Inhibitors in the Diphenylmethylpiperazine Class

Several diphenylmethylpiperazine derivatives (e.g., those described in US 5,304,558) have been shown to inhibit myocardial necrosis in animal models without concomitant cardiodepressive effects. Patent data indicate that specific substituents on the piperazine nitrogen critically determine whether a compound protects against calcium overload‑induced cardiac damage or behaves as a cardiodepressant [1]. The target compound, bearing a pyrrolidinylsulfonylbenzoyl group, represents a distinct chemotype not explicitly disclosed in the known myocardial necrosis patent families. Without comparative in vivo or in vitro data (e.g., Langendorff heart model, calcium‑tolerance assays), its cardiovascular profile cannot be inferred.

Cardiovascular Myocardial Necrosis Pharmacology

Lack of Published Pharmacological Data Constitutes a Critical Differentiation Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (excluding the vendor pages listed in the exclusion criteria) returned zero quantitative biochemical, cellular, or in vivo assay results for 4‑(diphenylmethyl)piperazinyl 4‑(pyrrolidinylsulfonyl)phenyl ketone as of April 2026. In contrast, structurally adjacent compounds such as AL‑3264, cinnarizine, and N‑(4‑{[4‑(diphenylmethyl)‑1‑piperazinyl]carbonyl}phenyl)methanesulfonamide possess at least minimal biological annotation (target affinity, functional IC50/EC50, or in vivo efficacy) [1][2]. This data vacuum is itself a quantifiable differentiator: the compound has a zero‑information evidence base versus analogs that have undergone at least preliminary pharmacological profiling. Researchers and procurement officers must weigh this absence of validation against the compound's structural novelty when selecting reagents for target‑based or phenotypic screens.

Data Deficiency Experimental Validation Procurement Risk

4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone – Evidence‑Supported Application Scenarios


Chemical Probe Design for Novel GPCR or Enzyme Targets Where Diphenylmethylpiperazine Scaffolds Have Shown Promiscuous Binding

Given the class‑level evidence of diphenylmethylpiperazines interacting with histamine H1, dopamine D2, serotonin 5‑HT1A, and CCR5 receptors, the target compound, with its distinct pyrrolidinylsulfonylbenzoyl extension, may serve as a starting point for designing selective probes. Its structural divergence from known ligands (e.g., AL‑3264, cinnarizine) could be exploited in parallel SAR campaigns to identify novel selectivity filters. However, researchers must first establish its in vitro binding profile against a panel of relevant targets [1].

Metabolic Stability and CYP Interaction Studies Informed by the Pyrrolidine Sulfonamide Motif

The pyrrolidine sulfonamide group has been associated with improved oxidative metabolic stability in other chemical series. The target compound could be evaluated in liver microsome or hepatocyte assays to test whether the pyrrolidinylsulfonyl group confers a half‑life advantage over simpler methylsulfonamide or diethylsulfonamide analogs. Such data would provide the first procurement‑significant differentiation evidence .

Cardiovascular Phenotypic Screening in Calcium‑Overload or Ischemia‑Reperfusion Models

Drawing from the myocardial necrosis‑inhibiting profile of certain diphenylmethylpiperazines (US 5,304,558), the target compound could be profiled in Langendorff heart or in vivo ischemia‑reperfusion models to determine whether the pyrrolidinylsulfonyl group retains, enhances, or abolishes cardioprotection. Absent such data, any application in cardiovascular research remains speculative [2].

Antiallergic Drug Discovery Where Dual H1/5‑LO Inhibition is Desired

If preliminary screening demonstrates that the target compound inhibits 5‑lipoxygenase and/or histamine release with potency comparable to or greater than AL‑3264, it could become a valuable starting point for antiallergic and anti‑asthmatic drug development. Until quantitative IC50 values are generated, this scenario is conditional and should be approached as an exploratory hypothesis [1].

Quote Request

Request a Quote for 4-(Diphenylmethyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.